7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolopyrazine core substituted with a 4-chlorophenyl group at the 7-position. Its molecular formula is C₁₃H₁₃ClN₂ (molecular weight: 232.71 g/mol), with a CAS registry number 112758-91-5 .
Synthetic routes to this class include:
- Domino reactions of 2-imidazolines with terminal alkynes, yielding pyrrolo[1,2-a]pyrazines in 45–90% yields .
- Enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using Ir catalysts, achieving up to 95% enantiomeric excess (ee) .
- Asymmetric intramolecular aza-Friedel-Crafts reactions catalyzed by chiral phosphoric acids, producing chiral derivatives with high ee .
Properties
IUPAC Name |
7-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-3-1-10(2-4-12)11-7-13-8-15-5-6-16(13)9-11/h1-4,7,9,15H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTJWIOXMAVLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2CN1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
General Chemical Reactivity of Tetrahydropyrrolo[1,2-a]pyrazines
Tetrahydropyrrolo[1,2-a]pyrazines are known for their versatility in chemical reactions, primarily due to the presence of nitrogen atoms in their ring structure and the potential for modification at various positions. Common reactions include:
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Nucleophilic Substitutions : These reactions can occur at positions where suitable leaving groups are present.
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Electrophilic Aromatic Substitution : Although less common due to the electron-rich nature of the pyrazine ring, this can occur under specific conditions.
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Cyclization Reactions : These are often used in the synthesis of more complex heterocyclic systems.
Potential Chemical Reactions of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Given the structure of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, potential chemical reactions could include:
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Nucleophilic Aromatic Substitution : The 4-chlorophenyl group could potentially undergo nucleophilic substitution reactions, although this might be challenging due to the stability of the C-Cl bond.
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Cross-Coupling Reactions : The presence of a chloro substituent on the phenyl ring suggests that cross-coupling reactions (e.g., Suzuki or Heck reactions) could be feasible to introduce other functional groups.
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Electrophilic Substitution on the Pyrazine Ring : Although less likely due to the electron-rich nature of the pyrazine ring, electrophilic substitution could occur under specific conditions.
Data and Research Findings
While specific data on 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is limited, research on similar compounds suggests potential applications in medicinal chemistry. For instance, pyrrolo[1,2-a]pyrazine derivatives have shown antiproliferative activity against certain cancer cell lines .
Table: Potential Chemical Reactions and Conditions
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Nucleophilic Substitution | High temperature, strong nucleophile | Substituted phenyl derivatives |
| Cross-Coupling Reactions | Palladium catalyst, organic solvent | Arylated derivatives |
| Electrophilic Substitution | Strong electrophile, acidic conditions | Substituted pyrazine derivatives |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit significant anticancer properties. A study evaluated various compounds with similar structures against human cancer cell lines such as Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) cells.
Case Study: Cytotoxic Evaluation
In vitro studies indicated that certain derivatives showed potent antiproliferative effects:
- Compound 7m exhibited the highest potency against all tested cancer cells.
- The mechanism of action involved inducing apoptotic cell death and causing cell cycle arrest in the sub-G1 phase.
- Western blot analysis confirmed the downregulation of cleaved-caspase-3 and caspase-3 protein levels in treated cells, indicating effective apoptosis induction.
Pharmacological Applications
Beyond anticancer activity, 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been investigated for other pharmacological effects:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown activity against various bacterial strains, indicating a possible role in treating infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is critical for understanding how modifications to its structure can enhance biological activity:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances anticancer activity compared to electron-donating groups.
- Fused Ring Systems : The tetrahydropyrrolo[1,2-a]pyrazine structure contributes to the compound's ability to interact with biological targets effectively.
Comparative Analysis of Related Compounds
A comparative study of similar compounds reveals insights into their relative effectiveness:
| Compound Name | Structure | Anticancer Activity |
|---|---|---|
| 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Structure | High |
| Dihydrodipyrrolo[1,2-a]pyrazine Derivatives | Structure | Moderate |
| Pyridazine-Fused Compounds | Structure | Variable |
Mechanism of Action
The mechanism by which 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific pathways involved depend on the biological context and the particular target being studied.
Comparison with Similar Compounds
Aldose Reductase Inhibitors
Tetrahydropyrrolopyrazines with spirosuccinimide moieties exhibit potent aldose reductase (AR) inhibitory activity. Key examples include:
Key Differences :
- AS-3201’s spirosuccinimide and bromo-fluoro substitution are critical for its >100-fold higher AR affinity compared to simpler tetrahydropyrrolopyrazines .
- The 4-chlorophenyl group in the target compound lacks the steric and electronic features necessary for strong AR binding, as shown in QSAR studies .
HDAC6 Inhibitors
Modifications to the tetrahydropyrrolopyrazine scaffold have yielded selective histone deacetylase (HDAC) inhibitors:
Key Differences :
Structural Analogs with Heteroaromatic Substitutions
Comparisons with other pyrrolopyrazine derivatives highlight substituent effects:
Key Differences :
- Electrophilic reactivity : Acetylated derivatives (e.g., 4d and 4d') show regioselectivity dependent on substituent positioning, unlike the unmodified 4-chlorophenyl compound .
- Hybrid structures (e.g., benzoimidazole-pyrrolopyrazines) demonstrate enhanced π-stacking and hydrogen-bonding capacity, correlating with improved bioactivity .
Enantioselective Derivatives
Chiral tetrahydropyrrolopyrazines are synthesized via asymmetric hydrogenation or aza-Friedel-Crafts reactions:
Key Differences :
- Enantioselective synthesis methods (e.g., Ir-catalyzed hydrogenation) are critical for accessing chiral derivatives with improved pharmacokinetic profiles .
Biological Activity
7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13ClN2
- Molecular Weight : 232.71 g/mol
- CAS Number : 2567502-02-5
The compound features a fused ring system that combines a pyrazine ring with a tetrahydropyrrole ring, with a 4-chlorophenyl substituent enhancing its chemical reactivity and biological potential .
Biological Activities
The biological activities of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been explored in various studies. Key findings include:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study highlighted that several synthesized analogs demonstrated broad-spectrum antitumor activity against various tumor cell lines, with some compounds achieving GI50 values below 10 µM .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies suggest that it can inhibit the growth of several bacterial strains, making it a candidate for further development in antimicrobial therapies .
Cholinesterase Inhibition
Inhibition of cholinesterases (AChE and BChE) is crucial in the context of neurodegenerative diseases such as Alzheimer's. Some studies on related pyrazine derivatives have demonstrated effective inhibition of these enzymes, suggesting potential neuroprotective effects for compounds like 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes like cholinesterases and other targets involved in cellular signaling pathways.
- Receptor Modulation : It can modulate receptor activities by fitting into specific binding sites, thereby influencing physiological responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine better, it's beneficial to compare it with similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Cholinesterase Inhibition |
|---|---|---|---|
| 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Yes | Yes | Potentially |
| Imidazo[1,2-a]pyridines | Moderate | Moderate | Yes |
| Piperazine derivatives | High | Low | Yes |
Case Studies
Several studies have investigated the efficacy of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in different contexts:
- Antitumor Screening : In a National Cancer Institute (NCI) study focusing on antitumor screening of novel compounds, several derivatives were found to possess significant activity against diverse cancer cell lines .
- Neuroprotective Studies : Research examining the inhibition of cholinesterases has shown that certain derivatives can effectively inhibit AChE and BChE activity in vitro .
Q & A
Q. What are the common synthetic routes for 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolo-pyrazine precursors. A generalized approach includes:
Core Formation : Cyclocondensation of amines with carbonyl-containing intermediates under reflux conditions (e.g., THF or chloroform as solvents) .
Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl introduction) .
Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate eluent) or recrystallization to achieve >95% purity .
Key Considerations : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene groups in the tetrahydropyrrolo ring at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
Validation : Cross-reference experimental data with computational predictions (e.g., PubChem’s spectral libraries) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Reaction Optimization :
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20% yield increase compared to conventional heating) .
- Catalyst Screening : Use Pd-based catalysts for efficient aryl coupling (e.g., Pd(PPh3)4 for Suzuki reactions) .
- Solvent Effects : Polar solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
Data-Driven Approach : Design-of-experiment (DoE) models to evaluate temperature, solvent, and catalyst interactions .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- Pharmacophore Mapping : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess receptor binding affinity .
- Assay Design :
In vitro : Cell-based assays (e.g., IC50 determination against kinase targets) .
Receptor Binding Studies : Radioligand displacement assays to quantify affinity for GPCRs or ion channels .
Contradiction Resolution : Conflicting bioactivity data may arise from impurities (>95% purity required; validate via HPLC) or solvent residues (e.g., residual DMSO in assays) .
Q. What strategies resolve contradictions in reported spectral data?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks in NMR .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
- High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm mass error .
- Collaborative Validation : Cross-check data with independent labs or computational tools (e.g., ACD/Labs NMR predictor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
